Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide structure
943320-50-1 structure
Product Name:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
CAS 번호:943320-50-1
MF:C21H23F3IN3O
메가와트:517.326507806778
MDL:MFCD22572796
CID:1984152
PubChem ID:46838910
Update Time:2024-10-25

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 화학적 및 물리적 성질

이름 및 식별자

    • 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide
    • 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide
    • BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-
    • 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
    • 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    • BCP15243
    • F30005
    • 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE
    • AKOS025395811
    • 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
    • CHEMBL4079252
    • 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide
    • CS-D0230
    • UNII-YDY32MF3UC
    • MFCD22572796
    • 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide
    • YDY32MF3UC
    • BDBM50242182
    • SCHEMBL588975
    • Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
    • 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide
    • 943320-50-1
    • AS-48249
    • 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
    • MDL: MFCD22572796
    • 인치: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
    • InChIKey: GQJNOOSFYQAIMI-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1

계산된 속성

  • 정밀분자량: 517.08400
  • 동위원소 질량: 517.08379g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 554
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.3
  • 토폴로지 분자 극성 표면적: 35.6Ų

실험적 성질

  • 밀도: 1.532±0.06 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (9.3E-3 g/L) (25 ºC),
  • PSA: 39.07000
  • LogP: 4.87790

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM169964-1g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 95%
1g
$446 2021-08-05
Chemenu
CM169964-5g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 95%
5g
$1337 2021-08-05
TRC
I248765-250mg
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
943320-50-1
250mg
$ 435.00 2022-06-04
TRC
I248765-500mg
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
943320-50-1
500mg
$ 725.00 2022-06-04
TRC
I248765-1000mg
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
943320-50-1
1g
$ 1155.00 2022-06-04
abcr
AB457912-250 mg
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; .
943320-50-1
250mg
€562.50 2023-04-22
Chemenu
CM169964-1g
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 95%
1g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2696-1g
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 95
1g
$400 2021-06-25
eNovation Chemicals LLC
Y1102578-1g
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 97%
1g
$680 2024-06-05
eNovation Chemicals LLC
Y1102578-5g
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
943320-50-1 97%
5g
$1500 2024-06-05

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, -20 °C; -20 °C → rt; 2 h, rt
참조
Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib
Ren, Xiaomei; Pan, Xiaofen; Zhang, Zhang; Wang, Deping; Lu, Xiaoyun; et al, Journal of Medicinal Chemistry, 2013, 56(3), 879-894

합성 방법 2

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 h, rt
참조
Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  5 h, rt
참조
Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitors
Liu, Yang; Peng, Xia; Guan, Xiaocong; Lu, Dong; Xi, Yong; et al, European Journal of Medicinal Chemistry, 2017, 126, 122-132

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  4 h, rt
참조
Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  4 h, rt
참조
Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  30 min, rt
1.2 24 h, rt
참조
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; Keul, Marina; Hardick, Julia; Muehlenberg, Thomas; Ketzer, Julia; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water
참조
Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water ;  rt
참조
Preparation of alkyne derivatives for use as c-ABL inhibitors
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  1 h, 25 °C
참조
Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform
Desai, Bimbisar; Dixon, Karen; Farrant, Elizabeth; Feng, Qixing; Gibson, Karl R.; et al, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  0.5 h, rt
1.3 overnight, 45 °C
참조
Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer
, United States, , ,

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  0.5 h, rt
1.3 overnight, 45 °C
참조
3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

합성 방법 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 50 °C
참조
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

합성 방법 13

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Solvents: Water
참조
Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1
Lee, Yujeong ; Onishi, Yoshiyuki; McPherson, Lisa; Kietrys, Anna M.; Hebenbrock, Marian; et al, ACS Chemical Biology, 2022, 17(8), 2074-2087

합성 방법 14

반응 조건
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  2 h, rt
참조
Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Thionyl chloride ;  6 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ;  5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ;  rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 8, 50 °C
참조
Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

합성 방법 16

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Water ;  rt
참조
Synthesis of ponatinib
Tian, Kun; Yue, Hongliang; Zhou, Changling; Dai, Juan; Chen, Haixia; et al, Guangdong Huagong, 2013, 40(12), 24-25

합성 방법 17

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water ;  rt
참조
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant
Huang, Wei-Sheng; Metcalf, Chester A.; Sundaramoorthi, Raji; Wang, Yihan; Zou, Dong; et al, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products

추천 공급업체
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
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중국 공급자
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골드 회원
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중국 공급자
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Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
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대량
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